molecular formula C11H12O5 B1298182 Methyl 2-(4-formyl-2-methoxyphenoxy)acetate CAS No. 79317-30-9

Methyl 2-(4-formyl-2-methoxyphenoxy)acetate

Cat. No.: B1298182
CAS No.: 79317-30-9
M. Wt: 224.21 g/mol
InChI Key: XBLWXYZXSFHFGR-UHFFFAOYSA-N
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Description

Methyl 2-(4-formyl-2-methoxyphenoxy)acetate is an organic compound with the molecular formula C11H12O5 It is a derivative of phenoxyacetic acid and contains a formyl group and a methoxy group attached to the aromatic ring

Preparation Methods

Synthetic Routes and Reaction Conditions: Methyl 2-(4-formyl-2-methoxyphenoxy)acetate can be synthesized through several methods. One common route involves the reaction of vanillin with methyl bromoacetate in the presence of a base such as potassium carbonate. The reaction proceeds through nucleophilic substitution, where the methoxy group of vanillin attacks the carbon atom of methyl bromoacetate, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2-(4-formyl-2-meth

Properties

IUPAC Name

methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-14-10-5-8(6-12)3-4-9(10)16-7-11(13)15-2/h3-6H,7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XBLWXYZXSFHFGR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=C1)C=O)OCC(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90358244
Record name methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

79317-30-9
Record name methyl 2-(4-formyl-2-methoxyphenoxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90358244
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

Vanillin was alkylated with methyl bromoacetate in DMF in the presence of K2CO3 in the usual way to give a colorless solid (77%). mp 91°-93 ° C. IR(KBr) cm-1 1760, 1682. 1H NMR(300 MHz, CDCl3): 9.86 (s, 1H), 7.44-7.40 (m, 2H), 6.86 (d, 1H, J=8 Hz), 4.79 (s, 2H), 3.95 (s, 3H), 3.80 (s, 3H). Anal. Calc'd for C11H12O5 : C, 58.92; H, 5.41; Found: C, 59.02; H, 5.26.
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77%

Synthesis routes and methods II

Procedure details

(4-Formyl-2-methoxy-phenoxy)-acetic acid methyl ester was prepared by dissolving vanillin (4.1 mmol) (Aldrich) in dry THF (10 mL) and dry DMF (1 mL). Sodium hydride (109 mg, 4.5 mmol) was then added to the solution slowly and the resulting mixture was stirred at room temperature for 1 h at which time methyl bromoacetate (5 mmol) (Aldrich) was added dropwise. The reaction was stirred at room temperature for 14 h at which time water (10 mL) was added and the THF was evaporated in vacuo. The aqueous layer was then extracted with ethyl acetate (3×15 mL), and the combined organic layers were dried over magnesium sulfate and concentrated. The resulting (4-formyl-2-methoxy-phenoxy)-acetic acid methyl ester was purified via flash column chromatography (SiO2, 230-400 mesh) with ethyl acetate/hexane.
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4.1 mmol
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109 mg
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5 mmol
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10 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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